Azilsartan mopivabil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

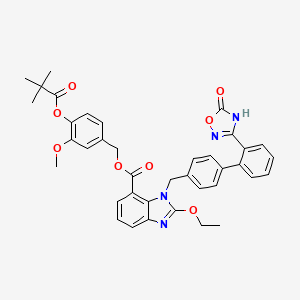

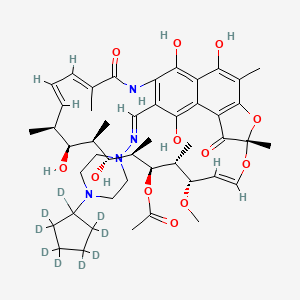

Azilsartan mopivabil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, which belongs to the angiotensin-receptor blocking drug class. It is a selective angiotensin II receptor antagonist, primarily used for the treatment of hypertension. This compound is known for its high affinity and slow dissociation from the angiotensin II type 1 receptor, making it a potent antihypertensive agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of azilsartan mopivabil involves multiple steps, starting from the preparation of azilsartan. Azilsartan is synthesized through a series of reactions involving benzimidazole derivatives and biphenyl compounds. The key steps include:

- Formation of benzimidazole core.

- Introduction of biphenyl moiety.

- Functionalization to introduce the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Crystallization techniques to purify the intermediate compounds.

- Use of high-performance liquid chromatography for final purification.

- Quality control measures to ensure consistency and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Azilsartan mopivabil undergoes various chemical reactions, including:

Hydrolysis: Conversion of the prodrug to its active form, azilsartan.

Oxidation: Degradation under oxidative conditions, leading to the formation of by-products.

Reduction: Limited reduction reactions due to the stability of the compound.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions to facilitate the conversion to azilsartan.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Mild reducing agents under controlled conditions.

Major Products Formed:

Azilsartan: The active metabolite formed from hydrolysis.

Oxidative By-products: Formed under oxidative stress conditions

Applications De Recherche Scientifique

Azilsartan mopivabil has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study angiotensin II receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways related to hypertension.

Medicine: Extensively studied for its efficacy in lowering blood pressure and reducing cardiovascular risks.

Industry: Utilized in the development of new antihypertensive formulations and combination therapies

Mécanisme D'action

Azilsartan mopivabil exerts its effects by selectively binding to the angiotensin II type 1 receptor, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include vascular smooth muscle cells and adrenal gland tissues, where it inhibits the action of angiotensin II .

Comparaison Avec Des Composés Similaires

- Losartan

- Valsartan

- Candesartan

- Irbesartan

- Eprosartan

- Telmisartan

- Olmesartan

Comparison: Azilsartan mopivabil is unique due to its higher affinity and slower dissociation from the angiotensin II type 1 receptor compared to other angiotensin receptor blockers. This results in more potent and sustained blood pressure reduction. Additionally, this compound has shown superior efficacy in clinical trials compared to other similar compounds, making it a preferred choice for treating hypertension .

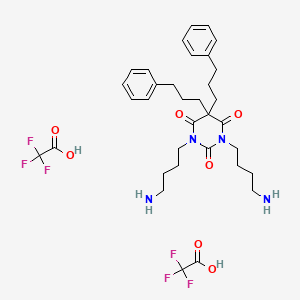

Propriétés

Numéro CAS |

2271428-31-8 |

|---|---|

Formule moléculaire |

C38H36N4O8 |

Poids moléculaire |

676.7 g/mol |

Nom IUPAC |

[4-(2,2-dimethylpropanoyloxy)-3-methoxyphenyl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45) |

Clé InChI |

UIGUEOKVFZHFSB-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)

![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)

![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)